Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structural features, which include a fused pyrazole and pyridine ring system. It has garnered attention due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as a pyrazolo[3,4-b]pyridine derivative, which is a subclass of heterocycles known for their diverse pharmacological properties. Pyrazolo[3,4-b]pyridines often exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making them significant in drug development.
The synthesis of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The synthesis can be optimized using continuous flow reactors for large-scale production, allowing for improved yield and purity. Reaction conditions such as temperature and solvent choice are critical for successful synthesis.
The molecular structure of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be described as follows:
The molecular formula is with a molecular weight of approximately 234.25 g/mol. The compound's structural representation can be depicted using chemical drawing software or visualized through computational chemistry methods.
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
Typical conditions involve refluxing in solvents like ethanol or methanol to facilitate these transformations.
The mechanism of action for ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific biological targets:
The specific interactions depend on the structural features of the compound and its substituents.
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits significant stability compared to other similar heterocycles.
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Research continues to explore its full potential in various fields due to its promising biological activities and unique structural characteristics.
The pyrazolo[3,4-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following seminal work in the late 20th century, which recognized its bioisosteric relationship to purine nucleobases. Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1160246-35-4) represents a strategically N-alkylated derivative within this class, designed to optimize pharmacokinetic properties while retaining core biological activity. Early studies focused on unsubstituted or minimally substituted variants like ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CID 135741621) [3], but the introduction of alkyl substituents at the N1 position—exemplified by the ethyl group in this compound—marked a significant advancement in modulating metabolic stability and target selectivity [2] [4]. This structural evolution paralleled the broader exploration of N-alkylated heterocycles to enhance blood-brain barrier penetration and reduce clearance rates, positioning derivatives like the title compound as versatile intermediates for kinase inhibitors and adenosine receptor antagonists.
Table 1: Key Chemical Identifiers of Ethyl 1-Ethyl-6-Oxo-6,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
Property | Value |
---|---|
CAS Number | 1160246-35-4 |
IUPAC Name | Ethyl 1-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Molecular Formula | C₁₁H₁₃N₃O₃ |
Molecular Weight | 235.24 g/mol |
Canonical SMILES | CCN1C2=C(C=N1)C(=CC(=O)N2)C(=O)OCC |
XLogP3 | 0.2 |
Boiling Point | 464.7±45.0 °C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate belongs to the 6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-one subclass, characterized by a partially saturated pyridine ring fused to a pyrazole moiety. This molecular architecture confers planarity to the bicyclic core, facilitating π-stacking interactions with biological targets. The compound exhibits lactam–lactim tautomerism at the 6-oxo position, with the lactam form (6-oxo, 7H) predominating in physiological conditions, as evidenced by its hydrogen bond donor count of 1 [2] [7]. Its structural classification hinges on three key features:
Table 2: Hydrogen Bonding Capacity of Pyrazolopyridine Derivatives
Compound | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |
---|---|---|---|
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 1 | 4 | 73.2 |
Ethyl 3-amino-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 2 | 5 | 113.9 |
Ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 1 | 4 | 73.2 |
The bioactivity of pyrazolo[3,4-b]pyridines is exquisitely sensitive to substitutions at N1 and C3, as these positions dictate electronic distribution and steric accessibility to target binding sites. In ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate:
N1-Ethyl Group: The ethyl substituent enhances membrane permeability by masking the pyrazole nitrogen’s polarity, increasing logP by ~0.4 units compared to the N-unsubstituted analog (ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) [3]. This alkyl chain adopts a conformation minimizing dipole moments, evidenced by the compound’s reduced topological polar surface area (73.2 Ų) versus N–H variants (>85 Ų). The ethyl group’s steric bulk also impedes metabolic oxidation at N1, a common degradation pathway in N-H pyrazoles [2] [8].
C3 Position: While the title compound lacks C3 substituents, comparative analysis with derivatives reveals profound bioactivity shifts upon modification. For instance:
Table 3: Electronic Effects of C3 Substituents on Pyrazolopyridine Reactivity
C3 Substituent | Electron Effect | Impact on C4-Carboxylate | Biological Consequence |
---|---|---|---|
None (H) | Moderate electron deficiency | Standard electrophilicity | Broad target promiscuity |
Methyl | Weak electron donation | Increased hydrolysis rate to carboxylic acid | Enhanced tissue distribution |
Amino | Strong electron donation | Stabilized enol tautomers | Improved affinity for ATP-binding sites |
The synergy between N1-alkylation and C3 functionalization underscores this scaffold’s versatility: N1-ethylation provides a "molecular handle" for optimizing pharmacokinetics, while C3 modifications directly tune electronic properties for target engagement. This modularity enables precise bioactivity fine-tuning, positioning ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate as a foundational building block for drug discovery [2] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1